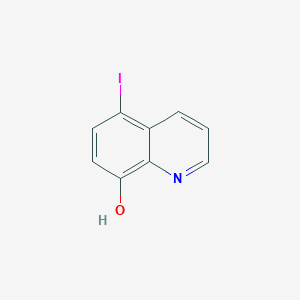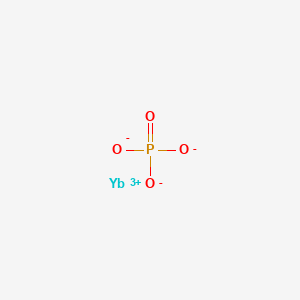
過ホウ酸ナトリウム一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium perborate monohydrate is a chemical compound with the formula NaBO3·H2O. It is a white, odorless, water-soluble powder widely used in various applications due to its oxidative properties. This compound releases hydrogen peroxide when dissolved in water, making it an effective bleaching and disinfecting agent .
科学的研究の応用
作用機序
Target of Action
Sodium perborate monohydrate primarily targets microbial cells and is used as a disinfectant . It is also used in dentistry for the removal of phlegm, mucus, or other secretions associated with occasional sores in the mouth . In ophthalmic preparations, it is used as a preservative for products used for dry eye .
Mode of Action
Sodium perborate monohydrate acts as a source of active oxygen . In contact with water, it hydrolyzes to form hydrogen peroxide and borate . As an antiseptic, the formation of hydrogen peroxide oxidizes the cellular components of the surrounding bacteria, effectively killing them .
Biochemical Pathways
The primary biochemical pathway affected by sodium perborate monohydrate involves the generation of hydrogen peroxide through hydrolysis . This hydrogen peroxide then interacts with microbial cells, causing oxidative damage that leads to cell death .
Pharmacokinetics
It is known to be very soluble in water , which would facilitate its distribution in aqueous environments. The compound rapidly degrades to harmless byproducts , suggesting a short half-life.
Result of Action
The primary result of sodium perborate monohydrate’s action is the oxidative damage and subsequent death of microbial cells . This makes it effective as a disinfectant in various applications, including medical instrument sterilization and oral health .
Action Environment
Sodium perborate monohydrate is stable and reactive in aqueous environments . It releases hydrogen peroxide when in contact with water , which is crucial for its antimicrobial action Environmental factors such as pH and temperature could potentially influence the rate of this reaction and thus the efficacy of the compound.
生化学分析
Biochemical Properties
It is known to release nascent oxygen at elevated temperatures . This release of oxygen could potentially interact with various enzymes and proteins, particularly those involved in oxidative processes.
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium perborate monohydrate is known to release oxygen at elevated temperatures . Over time, this could potentially lead to changes in the cellular environment, particularly in terms of oxidative stress. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
準備方法
Synthetic Routes and Reaction Conditions: Sodium perborate monohydrate can be synthesized by treating sodium borate with a solution of hydrogen peroxide and sodium hydroxide. This reaction typically occurs at room temperature and results in the formation of sodium perborate, which can then be dehydrated to obtain the monohydrate form .
Industrial Production Methods: In industrial settings, sodium perborate monohydrate is produced by the controlled dehydration of polyhydrated perborates at around 50°C in a vacuum. This method ensures the stability and purity of the final product .
化学反応の分析
Types of Reactions: Sodium perborate monohydrate primarily undergoes oxidation reactions due to its ability to release hydrogen peroxide. It can also participate in hydrolysis reactions when in contact with water .
Common Reagents and Conditions:
Oxidation: Sodium perborate monohydrate is used with acetic acid to generate powerful oxidation species.
Hydrolysis: In aqueous solutions, sodium perborate monohydrate hydrolyzes to produce hydrogen peroxide and borate.
Major Products:
Oxidation Products: Carboxylic acids, diacetoxyiodoarenes, and N-oxides.
Hydrolysis Products: Hydrogen peroxide and borate.
類似化合物との比較
Sodium Percarbonate: Like sodium perborate, sodium percarbonate releases hydrogen peroxide upon dissolution in water.
Sodium Perphosphate: This compound also releases hydrogen peroxide but is less commonly used due to its higher cost and lower stability.
Uniqueness of Sodium Perborate Monohydrate: Sodium perborate monohydrate offers a unique combination of stability, ease of handling, and high oxidative potential. It provides a higher available oxygen content compared to its tetrahydrate form, making it more efficient in applications requiring strong oxidative properties .
特性
CAS番号 |
10332-33-9 |
|---|---|
分子式 |
BH3NaO4 |
分子量 |
100.82 g/mol |
IUPAC名 |
sodium;oxidooxy(oxo)borane;hydrate |
InChI |
InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2 |
InChIキー |
NUFUTDNNBBRJOH-UHFFFAOYSA-N |
SMILES |
B(=O)O[O-].O.[Na+] |
正規SMILES |
B(=O)OO.O.[Na] |
Key on ui other cas no. |
10332-33-9 |
関連するCAS |
11138-47-9 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Q1: How does sodium perborate monohydrate function as a bleaching agent in detergents?
A1: Sodium perborate monohydrate acts as a source of hydrogen peroxide (H₂O₂) in detergents. Upon contact with water, PBS1 decomposes, releasing H₂O₂, which then acts as a bleaching agent by oxidizing colored stains and breaking them down into colorless compounds. []
Q2: Is the bleaching efficacy of sodium perborate monohydrate affected by factors like pH and temperature?
A2: Yes, the bleaching efficiency of PBS1 is significantly influenced by both pH and temperature. Studies demonstrate that the biocidal efficiency of PBS1 is enhanced in alkaline conditions. [] Additionally, higher temperatures accelerate the decomposition of PBS1, leading to faster release of H₂O₂ and enhanced bleaching action. [, ]
Q3: Can sodium perborate monohydrate be combined with other bleaching agents to improve its efficacy?
A3: Research indicates that combining sodium perborate monohydrate with other bleaching systems, like diperoxydodecanedioic acid, can synergistically enhance the overall bleaching effect, particularly in detergent formulations. []
Q4: What is the impact of denture cleansers containing sodium perborate monohydrate on the surface roughness of dental materials?
A4: Studies show that prolonged exposure to denture cleansers containing sodium perborate monohydrate can increase the surface roughness of both heat-polymerized acrylic resins and cobalt-chromium alloys used in dentures. [, ] This increased roughness might contribute to microbial colonization and biofilm formation.
Q5: Has sodium perborate monohydrate been explored in applications beyond detergents and denture cleansers?
A7: Yes, PBS1 has shown potential in the production of alkali-activated foams. When added as a foaming agent to fly ash-based mixtures, PBS1 contributes to the creation of lightweight, porous materials with promising mechanical properties. []
Q6: How does the stability of sodium perborate monohydrate vary under different storage conditions?
A8: Sodium perborate monohydrate, particularly its effervescent form, is known to be sensitive to moisture and air exposure. Studies indicate a significant decrease in effervescent oxygen content when ESP is exposed to ambient conditions. [] This highlights the need for appropriate packaging and storage conditions to maintain its stability and efficacy over time.
Q7: Are there specific formulation strategies to enhance the stability or solubility of sodium perborate monohydrate in various applications?
A9: Research suggests that incorporating specific additives, like magnesium silicate, sodium acid pyrophosphate, and polyethylene glycol dialkyl ether copolymers, can improve the storage stability and regulate the viscosity of liquid detergent formulations containing sodium perborate monohydrate. [] Further research is crucial to explore additional formulation strategies for different applications.
Q8: What is the significance of dissolution rate in the context of sodium perborate monohydrate applications?
A10: The dissolution rate of PBS1 directly impacts its efficacy in applications like detergents and bleaching agents. Faster dissolution leads to quicker release of active oxygen, enhancing the speed and effectiveness of stain removal and disinfection. []
Q9: Are there factors influencing the dissolution rate of sodium perborate monohydrate?
A11: Research suggests that factors like particle size, morphology, and the presence of other ingredients in a formulation can significantly affect the dissolution rate of PBS1. [] For instance, smaller particle sizes generally exhibit faster dissolution due to increased surface area for interaction with the solvent.
Q10: How can the dissolution rate of sodium perborate monohydrate be improved for enhanced performance?
A12: Studies highlight that producing sodium perborate monohydrate with specific properties, such as a high bulk density and a specific surface area, can lead to a higher rate of dissolution. [, ] This highlights the importance of controlling manufacturing parameters to optimize the physical characteristics of PBS1 for desired applications.
Q11: What are the potential risks associated with the use of sodium perborate monohydrate, particularly in ocular applications?
A13: Research using the rabbit low-volume eye test indicates that sodium perborate monohydrate, while generally considered a mild irritant, can cause ocular irritation. [] The severity of irritation appears to be concentration-dependent, with higher concentrations causing more significant damage to corneal epithelium and stroma.
Q12: What analytical techniques are commonly employed to determine the concentration of hydrogen peroxide released from sodium perborate monohydrate in various settings?
A15: Electrochemical techniques, such as differential pulse polarography and current sampled polarography, have proven effective in accurately measuring hydrogen peroxide concentrations in solutions containing sodium perborate monohydrate. [] These techniques allow for real-time monitoring of peroxide decomposition, providing valuable insights into the kinetics of the process.
Q13: How can analytical methods be validated to ensure accurate and reliable measurement of sodium perborate monohydrate and its degradation products?
A16: Validation of analytical methods for PBS1 and its byproducts involves rigorous assessment of parameters like accuracy, precision, and specificity. [] Interlaboratory tests, where multiple laboratories analyze identical samples using a standardized method, are crucial for evaluating the robustness and reproducibility of the analytical procedure. [, ]
Q14: What are some key milestones in the research and development of sodium perborate monohydrate and its applications?
A17: The development of efficient and commercially viable production processes for PBS1, including fluidized-bed dehydration and microwave heating techniques, has been crucial for its widespread use. [, ] Additionally, the exploration of alternative applications for PBS1, such as in alkali-activated foams, opens new avenues for its utilization in material science and engineering.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
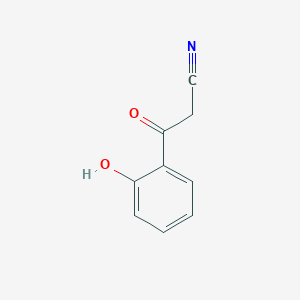
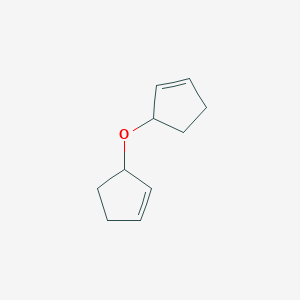
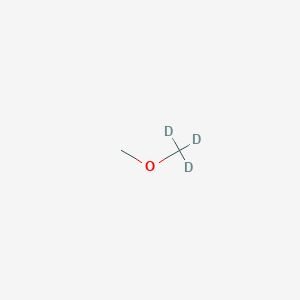
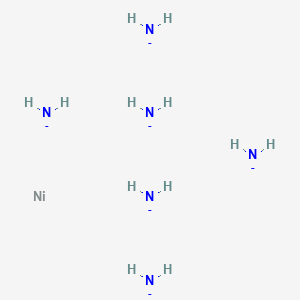
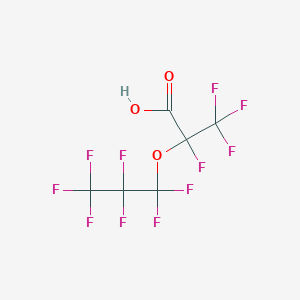
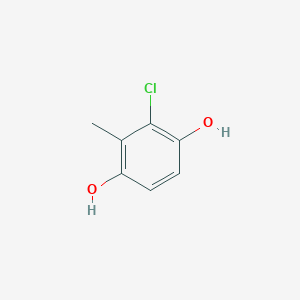
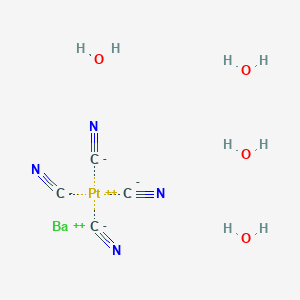
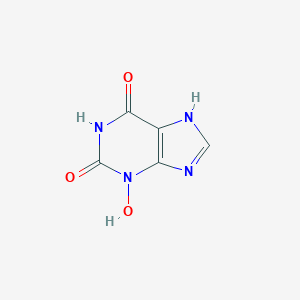

![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
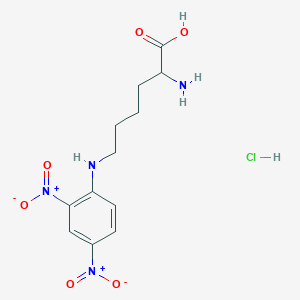
![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B80681.png)
